molecular formula C16H17ClFN3O2S B2689009 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1216809-62-9

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No. B2689009
CAS RN: 1216809-62-9
M. Wt: 369.84
InChI Key: YWVMEZMANILXNY-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C16H17ClFN3O2S and its molecular weight is 369.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Cytotoxic Activity in Cancer Treatment

  • Carboxamide derivatives, including compounds similar to the specified chemical, have shown potent cytotoxicity against various cancer cell lines, such as murine leukemia and lung carcinoma. This includes in vivo efficacy against subcutaneous colon tumors in mice (Deady et al., 2005).
  • Similar derivatives have also demonstrated growth inhibitory activity in cancer cell lines, particularly human pancreatic cancer cells, suggesting a potential for therapeutic application in this area (Kuramoto et al., 2008).

2. Influenza A Virus Inhibition

  • Furan-carboxamide derivatives have been identified as novel inhibitors of the lethal H5N1 influenza A virus, indicating the potential of these compounds in antiviral therapies (Yongshi et al., 2017).

3. Tumor and Plasma Pharmacokinetics

  • Studies have explored the pharmacokinetics of similar compounds in tumor and plasma, revealing insights into drug lipophilicity and its impact on distribution and retention in tumor tissues (Lukka et al., 2012).

4. Antibacterial, Antiurease, and Antioxidant Activities

  • Some derivatives have been evaluated for their antibacterial, antiurease, and antioxidant activities, indicating a broad spectrum of potential applications beyond cancer treatment (Sokmen et al., 2014).

5. GPIIb/IIIa Integrin Antagonistic Properties

  • Certain compounds in this category have been developed as potent and orally active fibrinogen receptor antagonists, contributing to antithrombotic treatments (Hayashi et al., 1998).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2S.ClH/c1-19(2)7-8-20(15(21)13-4-3-9-22-13)16-18-12-6-5-11(17)10-14(12)23-16;/h3-6,9-10H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWVMEZMANILXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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